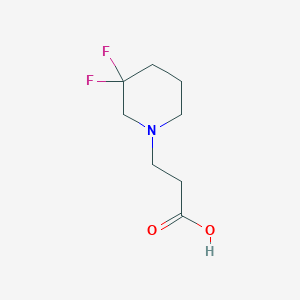![molecular formula C11H12N2 B1475488 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine CAS No. 1549067-49-3](/img/structure/B1475488.png)
2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine
Descripción general
Descripción
Synthesis Analysis
CIP can be synthesized by several methods, including the reaction of 1-methyl-4-cyanoimidazole with cyclopropylamine, and the reaction of 4-cyano-1-methylimidazole with cyclopropylmethanol. Another method involves the reaction of 2-methylimidazo[1,2-a]pyridine with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Molecular Structure Analysis
The molecular formula of CIP is C11H12N2, and its molecular weight is 172.23 g/mol. The InChI and SMILES strings provide more detailed structural information.Chemical Reactions Analysis
Imidazo[1,2-a]pyridines, such as CIP, can be directly functionalized, which is considered one of the most efficient strategies for constructing imidazo[1,2-a]pyridine derivatives . For example, 2-methylimidazo[1,2-a]pyridine can react with bromine and iodine to form 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .Aplicaciones Científicas De Investigación
Antituberculosis Agents
- Scientific Field: Medicinal Chemistry
- Application Summary: Imidazo[1,2-a]pyridine analogues, such as 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine, have been recognized for their wide range of applications in medicinal chemistry, particularly as antituberculosis agents . They exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
- Methods of Application: The acute TB mouse model (BALB/c mice infected with Mtb H37Rv) indicated a 90%, 99%, and 99.9% reduction of bacterial load when treated with varying doses of Q203, a compound in the same class, after 4 weeks of treatment .
- Results: The use of these compounds has led to significant reductions in bacterial load in test subjects .
Antimicrobial Activity
- Scientific Field: Medicinal Chemistry
- Application Summary: 2-Methylimidazo[1,2-a]pyridine, a related compound, has been shown to have antimicrobial properties . It was found to be effective against Staphylococcus aureus .
- Methods of Application: The compound was synthesized and then reacted with bromine and iodine, providing 3-halo-2-methyl-1H-imidazo[1,2-a]pyridinium trihalides .
- Results: 3-Bromo-2-methyl-1H-imidazo[1,2-a]pyridinium bromide showed antimicrobial properties against Staphylococcus aureus at the concentrations of 2700 and 675 μg/ml .
DNA Damage and Carcinogenesis Study
- Scientific Field: Biochemistry
Material Science
- Scientific Field: Material Science
- Application Summary: Imidazopyridine is recognized as a “drug prejudice” scaffold due to its wide range of applications in medicinal chemistry. This moiety is also useful in material science because of its structural character .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The outcomes of these studies were not specified in the source .
Drug Discovery
- Scientific Field: Drug Discovery
- Application Summary: 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine (CIP) has been used as a tool in drug discovery to identify novel compounds with anticancer properties.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The outcomes of these studies were not specified in the source.
Anticancer Research
- Scientific Field: Cancer Research
- Application Summary: 2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine (CIP) has been used as a tool in drug discovery to identify novel compounds with anticancer properties.
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source.
- Results: The outcomes of these studies were not specified in the source.
Propiedades
IUPAC Name |
2-cyclopropyl-5-methylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-8-3-2-4-11-12-10(7-13(8)11)9-5-6-9/h2-4,7,9H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOTWHQZQGGCJZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC2=NC(=CN12)C3CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropyl-5-methylimidazo[1,2-a]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



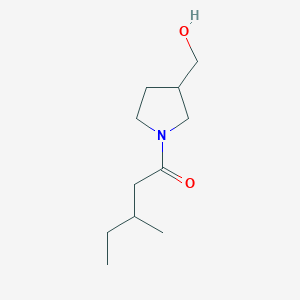
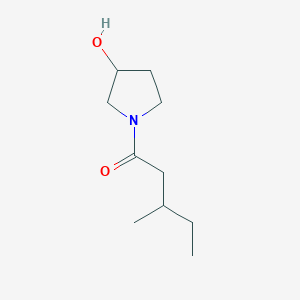
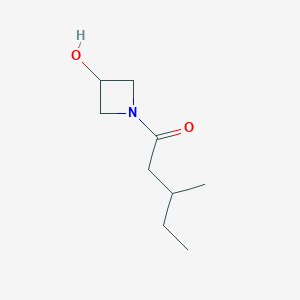

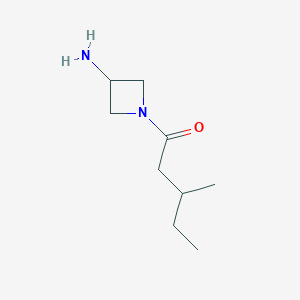

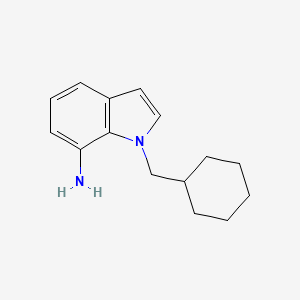


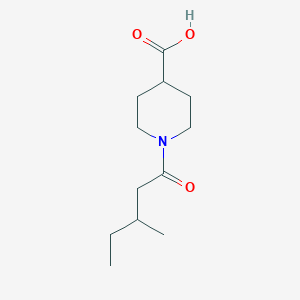
![1-{[(3-Methylbutyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1475425.png)
![1-[(4-Methylpiperidin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1475426.png)
![1-[(Hexylamino)methyl]cyclobutan-1-ol](/img/structure/B1475427.png)
